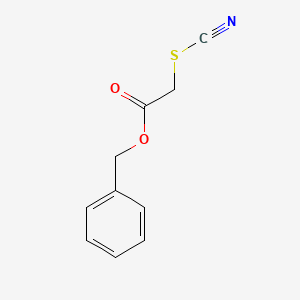
Benzyl (thiocyanato)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (thiocyanato)acetate is an organic compound that features a benzyl group attached to an acetate moiety, with a thiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing benzyl (thiocyanato)acetate involves the thiocyanation of benzylic compounds. A notable approach is the AIBN-initiated direct thiocyanation of benzylic sp3 C–H bonds using N-thiocyanatosaccharin . This method leverages a free radical reaction pathway to construct the benzylic sp3 C–SCN bond, resulting in high product yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available raw materials and optimized reaction conditions to ensure high efficiency and yield. The process may include the use of microwave-promoted nucleophilic substitution of alkyl halides or tosylates with alkali thiocyanates in aqueous media .
Chemical Reactions Analysis
Types of Reactions: Benzyl (thiocyanato)acetate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkali thiocyanates and triphenylphosphine are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various thiocyanate derivatives.
Oxidation Reactions: Products may include sulfoxides or sulfones.
Reduction Reactions: Products may include thiols or thioethers.
Scientific Research Applications
Benzyl (thiocyanato)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (thiocyanato)acetate involves its interaction with molecular targets through the thiocyanate group. This group can participate in nucleophilic substitution reactions, forming covalent bonds with target molecules. The pathways involved may include the activation of specific enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Benzyl Isothiocyanate: Shares the benzyl group but has an isothiocyanate functional group instead of thiocyanate.
Benzyl Acetate: Similar structure but lacks the thiocyanate group, making it less reactive in certain chemical reactions.
Uniqueness: Benzyl (thiocyanato)acetate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound in research and industry.
Properties
CAS No. |
64181-51-7 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
benzyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C10H9NO2S/c11-8-14-7-10(12)13-6-9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
UGWVIMPWUBHOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


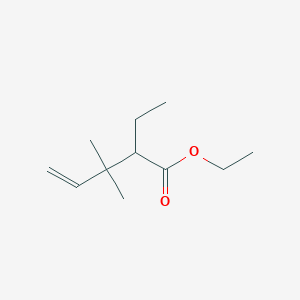
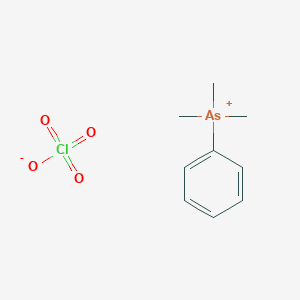
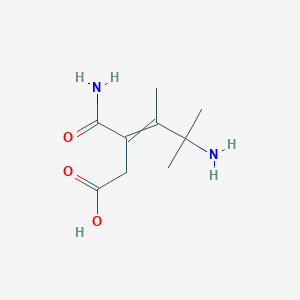
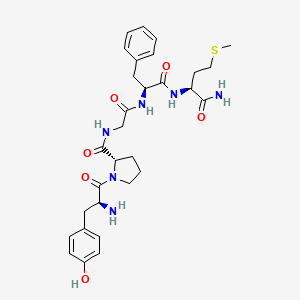
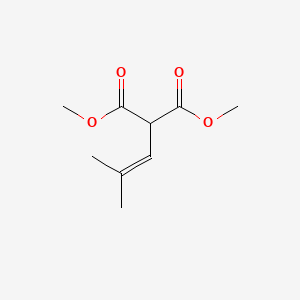
![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
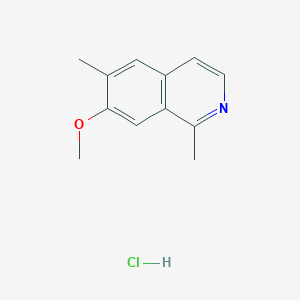
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
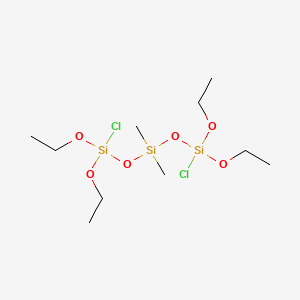

![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
